

Application Notes and Protocols for ML192 Administration in In Vivo Animal Studies

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Compound of Interest

Compound Name: ML192

Cat. No.: B1676638

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These application notes provide a comprehensive guide to the in vivo administration of **ML192**, a potent and selective agonist of the G protein-coupled receptor 52 (GPR52). The protocols and data presented are intended to facilitate the use of **ML192** in preclinical animal models, particularly those relevant to neuropsychiatric disorders.

Introduction

ML192 is a valuable pharmacological tool for investigating the therapeutic potential of GPR52 activation. GPR52 is an orphan receptor predominantly expressed in the striatum and cortical regions of the brain, areas implicated in the pathophysiology of disorders such as schizophrenia.^{[1][2]} Activation of GPR52, which couples to the G α s/olf signaling pathway, leads to an increase in intracellular cyclic AMP (cAMP).^{[1][2]} This mechanism is hypothesized to counteract the hyperdopaminergic state associated with psychosis by opposing dopamine D2 receptor signaling in the striatum, while potentially enhancing cognitive function through modulation of D1 receptor signaling in the cortex.^{[1][2]} Preclinical studies have demonstrated the antipsychotic-like and pro-cognitive effects of GPR52 agonists, making **ML192** a compound of significant interest for CNS drug discovery.^{[1][3]}

Data Presentation

Pharmacokinetic Parameters of a Representative GPR52 Agonist (Compound 1/HTL0041178)

The following table summarizes the pharmacokinetic properties of a potent, brain-penetrant GPR52 agonist structurally related to **ML192**, following intravenous (IV) and oral (PO) administration in mice and rats.[4]

Parameter	Mouse (IV)	Mouse (PO)	Rat (IV)	Rat (PO)
Dose (mg/kg)	1	3	1	3
Clearance (Clp, mL/min/kg)	6	-	16	-
Volume of Distribution (Vss, L/kg)	1.5	-	1.0	-
Half-life (t _{1/2} , h)	3.4	-	0.8	-
C _{max} (ng/mL)	-	486	-	285
T _{max} (h)	-	-	-	0.5
AUC (ng·h/mL)	2609	5914	1021	1259
Oral Bioavailability (F, %)	-	>80%	-	40%
Unbound Brain Penetration (K _{p,uu})	-	-	0.35	-

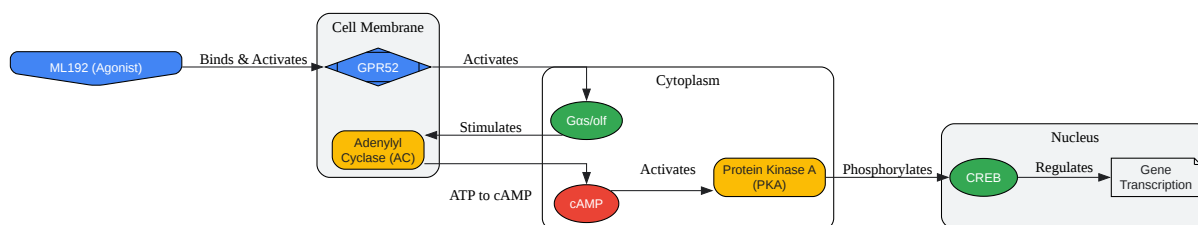
In Vivo Efficacy of ML192 (Compound 12c) in a Mouse Model of Psychosis

This table presents the dose-dependent effect of **ML192** (referred to as compound 12c in the source) on d-amphetamine-induced hyperlocomotion in mice, a preclinical model used to assess antipsychotic potential.[1]

Treatment Group	Dose (mg/kg, p.o.)	Locomotor Activity (% of Vehicle Control)
Vehicle + Saline	-	100%
Vehicle + d-amphetamine	2.5	~350%
ML192 + d-amphetamine	3	Significantly Reduced
ML192 + d-amphetamine	10	Significantly Reduced
ML192 + d-amphetamine	30	Significantly Reduced

Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of GPR52.



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GPR52 signaling cascade upon agonist binding.

Experimental Protocols

Formulation and Administration of ML192

Objective: To prepare and administer **ML192** to rodents for in vivo studies.

Materials:

- **ML192** (compound 12c or equivalent)
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution formulation as described in pharmacokinetic studies[4])
- Vortex mixer
- Sonicator
- Animal balance
- Oral gavage needles (20-22 gauge, with a ball tip for mice)
- Syringes (1 mL)

Procedure:

- Vehicle Preparation: Prepare the desired vehicle solution under sterile conditions. For a 0.5% methylcellulose solution, gradually add methylcellulose to sterile water while vortexing to ensure even suspension.
- **ML192** Formulation:
 - Weigh the required amount of **ML192** based on the desired dose and the number of animals to be treated.
 - Add the **ML192** powder to the vehicle solution.
 - Vortex the mixture thoroughly to create a suspension.
 - If necessary, sonicate the suspension to ensure homogeneity and reduce particle size. The final formulation should be a uniform suspension.
- Animal Dosing:

- Weigh each animal immediately before dosing to calculate the precise volume to be administered.
- Gently restrain the mouse.
- Administer the **ML192** suspension orally using a gavage needle attached to a 1 mL syringe. The typical administration volume for mice is 5-10 mL/kg.
- Ensure the gavage needle is inserted carefully into the esophagus to avoid tracheal administration.
- Administer the solution slowly.
- Monitor the animal for a short period post-administration to ensure no adverse effects.

Amphetamine-Induced Hyperlocomotion Model

Objective: To assess the antipsychotic-like potential of **ML192** by measuring its ability to attenuate d-amphetamine-induced hyperactivity in mice.

Materials:

- **ML192** formulation
- d-amphetamine sulfate
- Saline (0.9% NaCl)
- Open field activity chambers equipped with infrared beams to automatically track locomotor activity.
- Animal balance
- Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

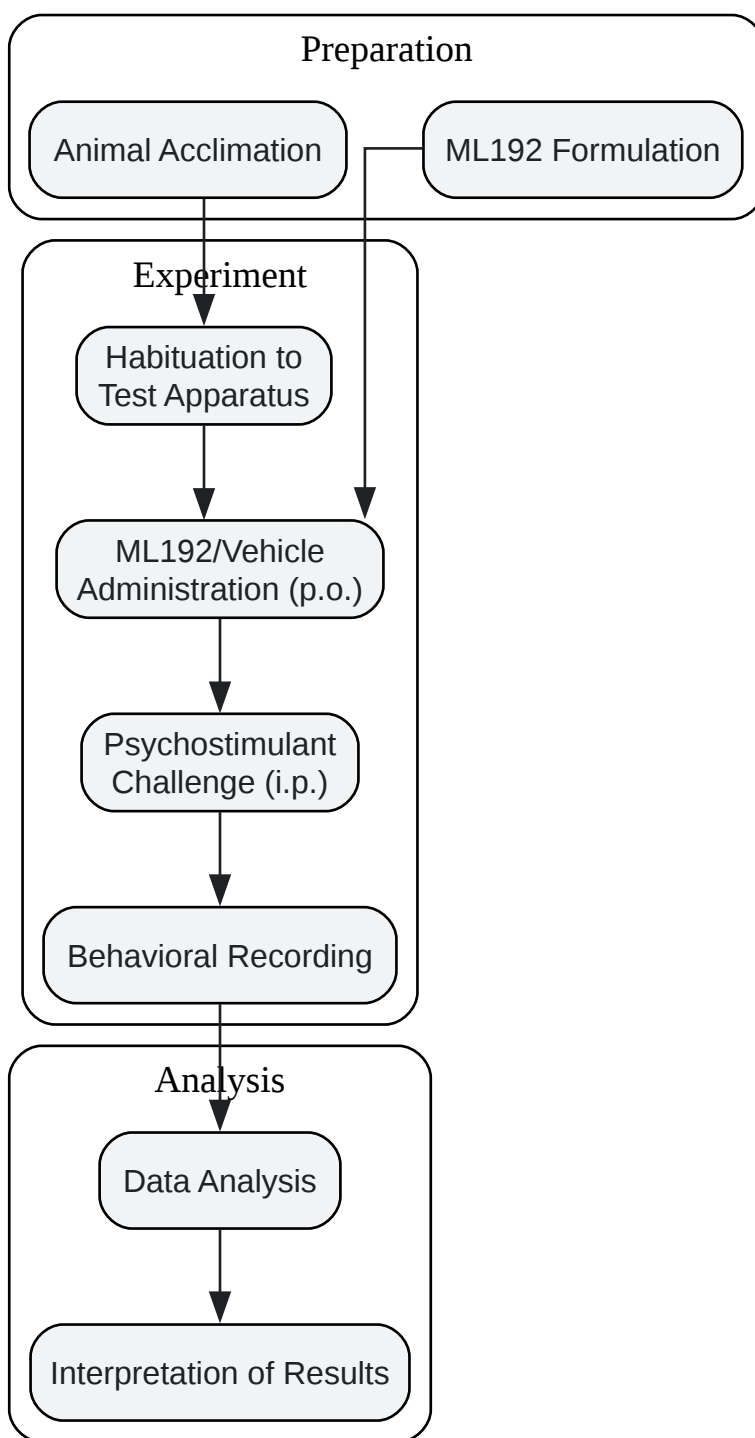
- Acclimation:

- House the mice in the experimental room for at least one week prior to testing.
- On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
- Habituation:
 - Place each mouse individually into an open field activity chamber.
 - Allow the mice to habituate to the chamber for 30-60 minutes.
- Drug Administration:
 - Following habituation, remove the mice from the chambers.
 - Administer **ML192** (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.).
 - Return the mice to their home cages. The pretreatment time will depend on the known T_{max} of the compound (typically 30-60 minutes for oral administration).
- Psychostimulant Challenge:
 - After the appropriate pretreatment interval, administer d-amphetamine (e.g., 2.5 mg/kg) or saline via intraperitoneal (i.p.) injection.
- Locomotor Activity Recording:
 - Immediately after the i.p. injection, place the mice back into the open field chambers.
 - Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 90-120 minutes.
- Data Analysis:
 - Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative total over the recording period.
 - Compare the locomotor activity of the **ML192**-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical methods (e.g., ANOVA)

followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity by **ML192** indicates antipsychotic-like efficacy.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vivo efficacy study with **ML192**.



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